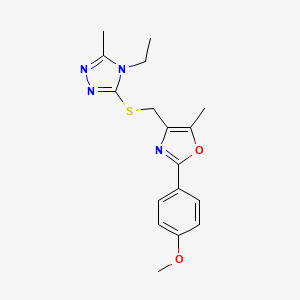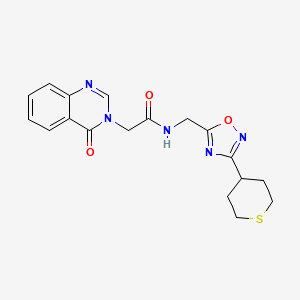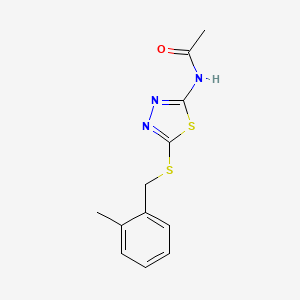
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide, also known as NM-2201, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the early 2010s and has since gained popularity as a research chemical due to its high potency and selectivity for the CB1 receptor.
Mécanisme D'action
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Upon binding to the CB1 receptor, N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide activates a signaling cascade that ultimately leads to the modulation of various physiological processes. This includes the inhibition of neurotransmitter release, which can lead to the modulation of pain perception, appetite regulation, and mood.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide are largely mediated by its interaction with the CB1 receptor. Activation of the CB1 receptor by N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide can lead to the modulation of various physiological processes, including pain perception, appetite regulation, and mood. It has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a potential therapeutic agent for certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation on various physiological processes with a high degree of specificity. However, one limitation of using N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide is its relatively short half-life, which may make it difficult to study the long-term effects of CB1 receptor activation.
Orientations Futures
There are several future directions for research on N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide. One area of interest is the development of novel therapeutic agents based on the structure of N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide. This may involve the modification of the chemical structure of N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide to improve its pharmacokinetic properties and reduce its potential for abuse. Another area of interest is the study of the effects of CB1 receptor activation on the microbiome, which may have implications for the development of novel treatments for various diseases. Additionally, further research is needed to fully understand the long-term effects of N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide on physiological processes and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide involves the reaction of 2-methylphenylhydrazine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with indazole-3-carboxylic acid to form N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide. This synthesis method has been well-documented in the literature and has been used by researchers to produce N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide for use in their experiments.
Applications De Recherche Scientifique
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide has been used in a variety of scientific research applications, particularly in the field of cannabinoid pharmacology. It has been used to study the effects of CB1 receptor activation on various physiological processes, including pain perception, appetite regulation, and mood. N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide has also been used to study the role of the endocannabinoid system in the development and progression of certain diseases, such as cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-5-21-12(3)19-20-17(21)24-10-15-11(2)23-16(18-15)13-6-8-14(22-4)9-7-13/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOUWILTYRWJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-2-(4-methoxyphenyl)-5-methyloxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-((8-methoxy-3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2560451.png)
![benzyl N-[(5S)-5-amino-6-(methylamino)-6-oxohexyl]carbamate](/img/structure/B2560453.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2560455.png)
![4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2560457.png)
![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2560458.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2560459.png)
![1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2560461.png)
![2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2560463.png)
![2-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]propanamide](/img/structure/B2560464.png)
![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2560466.png)
![2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2560468.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2560469.png)

